![molecular formula C14H16N4O2 B2566742 2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2117453-15-1](/img/structure/B2566742.png)
2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, also known as MPDPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPDPH is a pyrazolopyrazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Scientific Research Applications
- CSNK2A Inhibitors : Research has identified this compound as a potent cell-active inhibitor of CSNK2A (casein kinase 2 alpha). CSNK2A plays a crucial role in cell signaling and regulation. The 2-pyrazine substituent with a 4’-carboxyphenyl group has been found to be optimal for CSNK2A activity .
- Zinc-Based MOFs : Two highly porous metal-organic framework isomers based on this compound have been synthesized. These MOFs, Zn2(TCPP)(DPB) (1 and 2), utilize 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) and 1,4-di(pyridin-4-yl)benzene (DPB) as ligands. Their topologies can be adjusted by varying solvents and acid species .
Kinase Inhibition
Metal-Organic Frameworks (MOFs)
properties
IUPAC Name |
2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-15-13-8-16-14(19)12-7-11(17-18(12)13)9-4-3-5-10(6-9)20-2/h3-7,13,15H,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYUIVPCZBGWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CNC(=O)C2=CC(=NN12)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one |
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